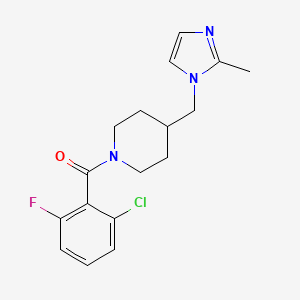
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide is a quinazolinone derivative Quinazolinone compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and formamide.
Cyclization: Anthranilic acid reacts with formamide under acidic conditions to form the quinazolinone core.
Substitution: The quinazolinone core is then subjected to a substitution reaction with N-propylpentanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting tumor growth.
Mécanisme D'action
The mechanism of action of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways involved in cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-quinazolinone: A core structure in many biologically active compounds.
2,4-dioxo-1,2-dihydroquinazoline: Another quinazolinone derivative with similar biological activities.
Uniqueness
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications compared to other quinazolinone derivatives.
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNHIIJMYUQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
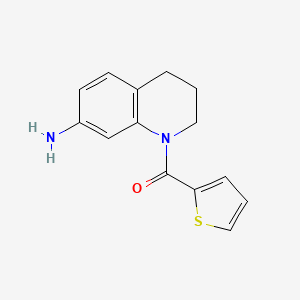
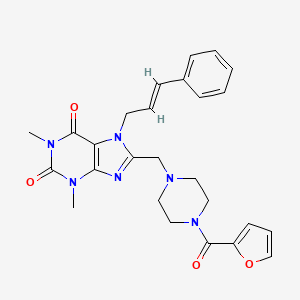
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)
![3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2775268.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)
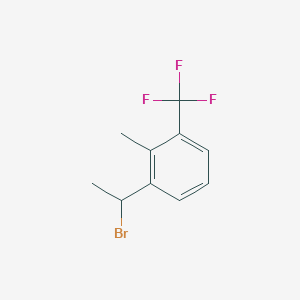
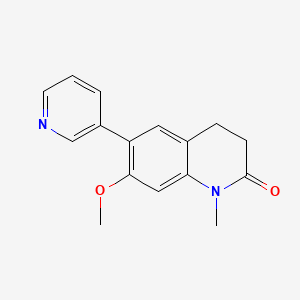


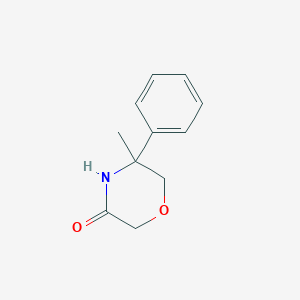

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

